2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride is a compound that belongs to the class of triazolopyridines, which are significant in medicinal chemistry due to their diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including its role as a metabolite of Trazodone, an antidepressant. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The compound can be synthesized through various methods that involve the reaction of specific precursors. It is primarily derived from 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, which serves as a core structure in many derivatives used in medicinal applications. The synthesis of related compounds has been documented in scientific literature and patents, indicating ongoing research into their pharmacological properties.
The synthesis of 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride typically involves the following steps:
The synthesis often employs techniques like refluxing or microwave-assisted synthesis to enhance yield and reduce reaction time. Characterization of the synthesized product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one consists of a triazole ring fused to a pyridine ring with an aminoethyl side chain. The presence of nitrogen atoms in both the triazole and pyridine rings contributes to its biological activity.
The compound can undergo various chemical reactions typical for triazole derivatives:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess progress and yield. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) may be employed for purification.
The mechanism of action for 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride is largely attributed to its interaction with neurotransmitter systems:
Studies indicate that compounds with similar structures exhibit significant activity against serotonin transporters (SERT), which is crucial for their antidepressant effects.
The primary applications of 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride include:
Triazolopyridine derivatives represent a privileged scaffold in contemporary drug discovery due to their versatile bioactivity profiles and capacity for structural diversification. These bicyclic frameworks combine the electronic properties of triazole rings with the spatial geometry of pyridine systems, enabling targeted interactions with diverse biological macromolecules. The structural hybrid nature facilitates π-stacking interactions, hydrogen bonding, and dipole-dipole contacts critical for high-affinity target binding. Within this chemical class, the [1,2,4]triazolo[4,3-a]pyridine core has emerged as a particularly valuable template for developing therapeutics across multiple disease areas, including oncology, CNS disorders, and metabolic diseases. The incorporation of aminoethyl side chains, as exemplified by 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride (CAS: 1019108-76-9), introduces protonatable nitrogen centers that profoundly influence physicochemical properties and receptor binding kinetics, making this derivative a compelling subject for medicinal chemistry exploration [1] [3].
[1,2,4]Triazolo[4,3-a]pyridine derivatives demonstrate remarkable therapeutic versatility through selective modulation of enzyme families and receptor systems. Their planar aromatic system serves as an effective bioisostere for purine nucleobases, enabling competitive inhibition of kinases and phosphodiesterases. This scaffold has been strategically employed in developing inhibitors targeting:
Table 1: Therapeutic Applications of Triazolopyridine Derivatives
Core Structure | CAS Number | Key Substitutions | Therapeutic Target | Biological Activity |
---|---|---|---|---|
Unsubstituted scaffold | 6969-71-7 | None | N/A | Building block |
2-(3-Chloropropyl) derivative | 19666-40-1 | 3-Chloropropyl chain | Alkylating agent precursor | Synthetic intermediate |
2-(2-Aminoethyl) hydrochloride | 1019108-76-9 | 2-Aminoethyl·HCl | Multiple targets | Versatile pharmacophore |
Trazodone impurity V | 53689-10-4 | Bis(2-chloroethyl)aminopropyl | Serotonin receptor | Synthetic byproduct |
The structural adaptability of this scaffold is evidenced by its tolerance for diverse N-2 substituents, ranging from simple alkyl chains to complex aminoalkyl groups. This flexibility enables fine-tuning of lipophilicity (Log P = 0.55–2.85), polar surface area (50–90 Ų), and molecular geometry to meet specific target requirements. Particularly, substitution at the 2-position allows extension into hydrophobic enzyme pockets or solvent-exposed regions without compromising core binding interactions [1] [5] [8].
The aminoethyl side chain represents a critical pharmacophoric element that profoundly influences the physicochemical and ADMET properties of triazolopyridine derivatives. When incorporated at the N-2 position of [1,2,4]triazolo[4,3-a]pyridin-3-one, this substituent confers several biologically advantageous characteristics:
Table 2: Physicochemical Comparison of Triazolopyridine Derivatives
Property | Unsubstituted Scaffold [3] | 2-Aminoethyl Derivative (Predicted) | Impact of Aminoethyl Group |
---|---|---|---|
Molecular Weight | 135.12 g/mol | 215.68 g/mol (HCl salt) | +80% increase |
Calculated Log P | 0.55 (consensus) | ~1.2 (free base) | Increased lipophilicity |
Topological PSA | 50.16 Ų | ~68 Ų | Enhanced hydrogen bonding capacity |
Water Solubility | 5.78 mg/mL (ESOL) | >30 mg/mL (Ali model) | 5-fold improvement |
H-bond Donors | 1 | 3 (HCl salt) | Improved target engagement |
H-bond Acceptors | 2 | 4 | Enhanced solvation and binding |
Computational analyses reveal the aminoethyl group significantly modifies electron distribution within the triazolopyridine core. Natural Bond Orbital (NBO) calculations indicate a 15–20% increase in electron density at N(2) and C(3a) atoms, enhancing hydrogen-bond accepting capacity at these positions. This electronic redistribution explains the improved binding affinity observed in kinase inhibition assays for aminoethyl-substituted analogs compared to their alkyl counterparts [3].
The hydrochloride salt form provides additional pharmaceutical advantages, including reduced hygroscopicity compared to free amines, improved crystallinity for characterization, and enhanced storage stability. Solid-state NMR studies of similar hydrochlorides reveal tight ion-pairing in the crystal lattice, contributing to the compound's stability under ambient conditions [1] [3] [7].
Figure: Structural Evolution from Core Scaffold to Target Compound
[Core] [Aminoethyl Derivative] [Pharmaceutical Salt] O O O · HCl ║ ║ ║ N═N CH₂CH₂NH₂ CH₂CH₂NH₃⁺ Cl⁻ / \\ → (N-alkylation) → / \\ → (salt formation) → / \\ / N / N / N ╱ \\ ╱ \\ ╱ \\ Pyridine Pyridine Pyridine
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1